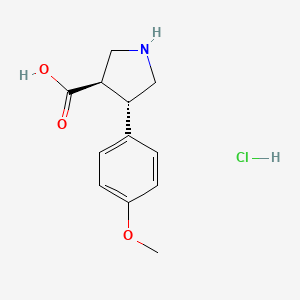
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride
Vue d'ensemble
Description
“Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” is a chemical compound with the CAS Number: 1333675-34-5 . It has a molecular formula of C7H14ClNO2 and a molecular weight of 179.64 g/mol.
Molecular Structure Analysis
The exact molecular structure of “Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” is not provided in the search results. For a comprehensive molecular structure analysis, it would be beneficial to refer to the technical documents and peer-reviewed papers available at Sigma-Aldrich .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” are not detailed in the search results. For a detailed analysis of the chemical reactions, it would be advisable to refer to the technical documents and peer-reviewed papers available at Sigma-Aldrich .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Methyl 2-amino-2-cyclopropylpropanoate hydrochloride” are not provided in the search results. For a comprehensive analysis of its physical and chemical properties, it would be advisable to refer to the technical documents and peer-reviewed papers available at Sigma-Aldrich .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Methyl 2-amino-2-cyclopropylpropanoate hydrochloride is involved in the synthesis of various compounds. For instance, it is used in the creation of amino acid ester isocyanates, as seen in the synthesis of Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, highlighting its role in producing esters of substituted monobasic acids and isocyanates (Tsai et al., 2003).
- The compound has also been used in the formation of N-(α-Bromoacyl)-α-amino esters, exemplified by the synthesis of novel compounds with valyl moieties. This process includes the study of their crystal structures and exploration of their biological activities, such as cytotoxicity and anti-inflammatory properties (Yancheva et al., 2015).
Applications in Anesthesia and Pharmacology
- While focusing on non-drug use aspects, it's notable that derivatives of similar compounds have been explored in medical contexts like anesthesia. For example, 2-(0T chlorophenyl) -2(methyl amino) cyclohexanone hydrochloride has been investigated for anesthetic management in specific medical scenarios (Wilson et al., 1967).
Photopolymerization and Material Science
- In material science, derivatives of Methyl 2-amino-2-cyclopropylpropanoate hydrochloride are utilized in processes like nitroxide-mediated photopolymerization. This application is evident in the development of alkoxyamines for photoinitiation, demonstrating the compound's relevance in advanced material synthesis (Guillaneuf et al., 2010).
Organic Chemistry and Drug Synthesis
- In organic chemistry, this compound plays a role in the synthesis of organotin(IV) complexes, which have shown potential as anticancer drugs. This involves the use of amino acetate functionalized Schiff base organotin(IV) complexes and their structural characterization and cytotoxicity studies (Basu Baul et al., 2009).
Analytical Chemistry
- The compound has applications in analytical chemistry as well, where it's used in the determination of amino acid methyl esters by gas chromatography-mass spectrometry. This involves the use of cycloalkylcarbonyl derivatives, showcasing its utility in analytical methodologies (Zaikin & Luzhnov, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-amino-2-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8,5-3-4-5)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHVFYRNSKLALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride | |
CAS RN |
1333675-34-5 | |
| Record name | methyl 2-amino-2-cyclopropylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)



![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)


